molecular formula C7H3F3I2O B14059429 1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene

1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene

Cat. No.: B14059429
M. Wt: 413.90 g/mol
InChI Key: GLLZJULMUXXVEN-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene is a chemical compound with the molecular formula C7H3F3I2O It is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene groups

Preparation Methods

The synthesis of 1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of iodine atoms to the benzene ring.

    Methoxylation: Introduction of the difluoromethoxy group.

    Fluorination: Introduction of the fluorine atom.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene can be compared with other similar compounds, such as:

  • 1-Difluoromethoxy-3-fluorobenzene
  • 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene
  • 1-Difluoromethoxy-4-ethyl-2-fluorobenzene

These compounds share similar structural features but differ in the presence of additional functional groups or substituents. The uniqueness of this compound lies in its specific combination of difluoromethoxy, diiodo, and fluorobenzene groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C7H3F3I2O

Molecular Weight

413.90 g/mol

IUPAC Name

2-(difluoromethoxy)-3-fluoro-1,4-diiodobenzene

InChI

InChI=1S/C7H3F3I2O/c8-5-3(11)1-2-4(12)6(5)13-7(9)10/h1-2,7H

InChI Key

GLLZJULMUXXVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1I)OC(F)F)F)I

Origin of Product

United States

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